molecular formula C6H14O2 B1345519 3,3-Dimethyl-1,2-butanediol CAS No. 59562-82-2

3,3-Dimethyl-1,2-butanediol

Cat. No.: B1345519
CAS No.: 59562-82-2
M. Wt: 118.17 g/mol
InChI Key: YVHAOWGRHCPODY-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,2-butanediol: is an organic compound with the molecular formula C6H14O2 . It is a type of diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. . It is a colorless, viscous liquid that is used in various chemical reactions and industrial applications.

Safety and Hazards

3,3-Dimethyl-1,2-butanediol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,3-Dimethyl-1,2-butanediol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: This compound can be reduced to form various alcohols.

    Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Dess-Martin periodinane, chromium trioxide (CrO3), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Phosphorus tribromide (PBr3), thionyl chloride (SOCl2).

Major Products Formed:

    Oxidation: 3,3-dimethyl-2-butanone.

    Reduction: 3,3-dimethyl-1-butanol.

    Substitution: 3,3-dibromo-1,2-butanediol.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1,2-butanediol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of electrons to the oxidizing agent . In reduction reactions, the compound accepts electrons from the reducing agent, leading to the formation of alcohols . The specific molecular targets and pathways depend on the type of reaction and the reagents used.

Properties

IUPAC Name

3,3-dimethylbutane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-6(2,3)5(8)4-7/h5,7-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHAOWGRHCPODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50974969
Record name 3,3-Dimethylbutane-1,2-diol
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Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; Hygroscopic; mp = 37-39 deg C; [Alfa Aesar MSDS]
Record name 3,3-Dimethylbutane-1,2-diol
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CAS No.

59562-82-2
Record name 3,3-Dimethyl-1,2-butanediol
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Record name 3,3-Dimethylbutane-1,2-diol
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Record name 3,3-Dimethylbutane-1,2-diol
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Record name 3,3-dimethylbutane-1,2-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 3,3-Dimethyl-1,2-butanediol in the context of polymer chemistry?

A: this compound plays a crucial role as a chiral auxiliary in the stereoelective polymerization of various monomers. Research demonstrates its effectiveness in initiating the polymerization of propylene oxide [] and thiiranes [, , ] when combined with diethylzinc. This leads to the preferential incorporation of one enantiomer over the other, resulting in optically active polymers.

Q2: How does the structure of this compound contribute to its stereoelective capabilities?

A: The presence of two chiral centers in this compound allows for the formation of diastereomeric complexes with organometallic initiators like diethylzinc [, ]. These diastereomeric complexes exhibit different reactivities towards monomer enantiomers, leading to the preferential polymerization of one enantiomer and resulting in optically active polymers.

Q3: Beyond polymer chemistry, what other biological activities have been associated with this compound?

A: Interestingly, this compound has been shown to induce melanogenesis, the process of melanin production, in both mouse melanoma cells and normal human epidermal melanocytes []. This effect was also observed in guinea pig skin, suggesting its potential as a cosmeceutical tanning agent.

Q4: How does the activity of this compound compare to other similar diols in terms of melanogenesis induction?

A: Research indicates that the potency of this compound for melanogenesis induction falls within a range observed for various aliphatic and alicyclic diols []. While it demonstrates significant activity, its potency is reported to be lower than 5-norbornene-2,2-dimethanol and higher than cis-1,2-cyclopentanediol and 2,3-dimethyl-2,3-butanediol.

Q5: What analytical techniques are commonly employed to characterize the polymers produced using this compound as a chiral initiator?

A: ¹³C NMR spectroscopy is a key technique used to analyze the structure of polymers synthesized using this compound as a chiral initiator [, ]. This technique helps determine tacticity, identify different end groups incorporated from the initiator, and quantify the presence of irregular structures like head-to-head and tail-to-tail arrangements within the polymer chain.

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